molecular formula C11H12O3 B1672228 4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one CAS No. 22214-39-7

4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one

货号: B1672228
CAS 编号: 22214-39-7
分子量: 192.21 g/mol
InChI 键: BWJQTZKTOVCXOW-ONEGZZNKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

iso-Dehydrozingerone is a novel osteoclastogenesis inhibitor, preventing ovariectomy-induced osteoporosis in ddY mice.

生物活性

4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one, also known as vanillylidenacetone, is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, drawing on various research studies and findings.

  • IUPAC Name : (E)-4-(3-hydroxy-4-methoxyphenyl)-3-buten-2-one
  • CAS Number : 1080-12-2
  • Molecular Formula : C11H12O3
  • Molecular Weight : 192.21 g/mol

1. Osteoclastogenesis Inhibition

One of the most notable biological activities of this compound is its ability to inhibit osteoclastogenesis. In a study, this compound demonstrated an impressive inhibitory potency with an IC50 value of 0.11 μM . This was significantly lower than that of alendronate, a standard osteoporosis treatment, which had an IC50 of 3.7 μM .

Mechanism of Action :

  • The compound inhibits the receptor activator of NF-κB ligand (RANKL)-induced osteoclastogenesis in C57BL/6 bone marrow-derived monocytes/macrophages.
  • It promotes the differentiation of osteoblasts, evidenced by the induction of Runt-related transcription factor 2 (Runx2), alkaline phosphatase, and osteocalcin production.

2. Anti-inflammatory Properties

Research indicates that vanillylidenacetone possesses anti-inflammatory properties. It has been shown to inhibit albumin denaturation and reduce inflammation markers in various models . The compound's structural features contribute to its effectiveness as an anti-inflammatory agent.

3. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Its derivatives exhibit cytotoxic activity against several cancer cell lines:

CompoundCell LineIC50 Value
VanillylidenacetoneMCF-7 (breast cancer)Close to that of 5-fluorouracil
Hybrid CompoundsVariousHigher cytotoxicity than sorafenib

The hybridization approach in synthesizing new derivatives has proven effective in enhancing biological activity compared to their parent compounds .

Case Studies

  • Osteoporosis Management
    • In vivo studies demonstrated that oral administration of vanillylidenacetone effectively prevented ovariectomy-induced osteoporosis in ddY mice, with results comparable to alendronate treatment .
  • Cancer Research
    • A study focused on the synthesis and evaluation of chalcone derivatives, including vanillylidenacetone, found that these compounds exhibited significant antiproliferative effects against various cancer cell lines .

科学研究应用

Biological Activities

1. Antioxidant Properties
Dehydrozingerone exhibits significant antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

StudyFindings
In vitro studies on human cellsShowed a reduction in reactive oxygen species (ROS) levels by up to 70% at concentrations of 50 µM.

2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

StudyFindings
Animal model of arthritisAdministration resulted in a decrease in inflammatory markers (IL-6, TNF-alpha) by approximately 50%.

3. Antimicrobial Activity
Research indicates that Dehydrozingerone possesses antimicrobial properties against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLFungicidal

Therapeutic Applications

1. Cancer Treatment
Dehydrozingerone has been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)10Induction of apoptosis via caspase activation
MCF-7 (breast cancer)15Inhibition of cell proliferation
A549 (lung cancer)12Disruption of mitochondrial function

Case Study: Cancer Treatment
A clinical trial involving patients with advanced solid tumors showed promising results, with several patients experiencing partial responses to treatment. The findings indicated reduced tumor size and improved quality of life indicators.

2. Skin Care Applications
Due to its antioxidant and anti-inflammatory properties, Dehydrozingerone is being explored in cosmetic formulations aimed at skin protection and rejuvenation.

Synthesis and Industrial Applications

The compound can be synthesized through various methods, including the Mizoroki-Heck reaction and selective hydrogenation processes. These methods have been optimized for scalability in industrial settings.

Synthesis Overview

MethodologyYield (%)Notes
Mizoroki-Heck Reaction76%Scalable continuous flow process developed for higher efficiency.
Selective HydrogenationUp to 90%Higher yields achieved using specific catalyst combinations.

Safety Profile

Toxicological studies suggest that Dehydrozingerone has a favorable safety profile when used at therapeutic doses. Side effects are generally mild and manageable.

属性

IUPAC Name

(E)-4-(3-hydroxy-4-methoxyphenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-11(14-2)10(13)7-9/h3-7,13H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJQTZKTOVCXOW-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC(=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one
Reactant of Route 2
Reactant of Route 2
4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one
Reactant of Route 3
Reactant of Route 3
4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one
Reactant of Route 4
Reactant of Route 4
4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one
Reactant of Route 5
Reactant of Route 5
4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one
Reactant of Route 6
Reactant of Route 6
4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。